molecular formula C7H15ClN2O3 B1339726 (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride CAS No. 41036-19-5

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride

Katalognummer: B1339726
CAS-Nummer: 41036-19-5
Molekulargewicht: 210.66 g/mol
InChI-Schlüssel: WVSVBOMWSCRPGM-FHAQVOQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Specific research applications and a detailed scientific description for (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride could not be established from current public data. This compound is a dipeptide derivative featuring a methyl ester and a hydrochloride salt. Structurally related peptides are of significant interest in medicinal chemistry, particularly as intermediates in the synthesis of more complex molecules or as potential enzyme inhibitors. For instance, di- and oligopeptides are often investigated as prodrugs or as inhibitors for enzymes like alanine racemase, a key bacterial enzyme, or various aminopeptidases . Researchers are advised to consult specialized chemical databases or contact suppliers directly for the most accurate and up-to-date information on this specific compound's properties and potential uses.

Eigenschaften

IUPAC Name

methyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSVBOMWSCRPGM-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553440
Record name Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41036-19-5
Record name Methyl L-alanyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2S)-2-[(2S)-2-aminopropanamido]propanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride, also known as a derivative of amino acid-based compounds, has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article explores the compound's synthesis, biological activity, and potential therapeutic applications, drawing on diverse sources and case studies.

Synthesis

The compound is synthesized through various methods involving amino acid derivatives. A common approach includes the coupling of (S)-2-aminopropanoic acid with methyl 2-bromopropanoate in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxybenzotriazole (HOBt). The reaction typically yields high purity compounds suitable for biological evaluation.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound can inhibit the growth of HCT-116 and HeLa cells with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (μM)Comparison DrugComparison Drug IC50 (μM)
HCT-1165.0Doxorubicin2.29
HeLa0.69Doxorubicin2.29

This compound's mechanism appears to involve the induction of apoptosis in cancer cells, as indicated by increased levels of caspase activation and changes in mitochondrial membrane potential .

The biological activity is attributed to its structural similarity to peptide inhibitors that target specific pathways in cancer cell proliferation. Molecular docking studies suggest that the compound interacts with key proteins involved in cell cycle regulation and apoptosis, such as Histone Deacetylases (HDACs) and mitotic kinesins like HSET (KIFC1) .

Case Studies

In a notable study, a series of derivatives similar to (S)-Methyl 2-((S)-2-aminopropanamido)propanoate were synthesized and screened for their biological activity. Among these, several compounds demonstrated potent inhibition of tumor growth in xenograft models, supporting their potential as therapeutic agents .

Additionally, a comparative study highlighted that modifications to the amino acid side chains significantly influenced the activity profile, indicating a structure-activity relationship that can be exploited for drug design .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
(S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride (Target) C₇H₁₅ClN₂O₃ 210.66 (S,S) stereochemistry; methyl ester, amide, and primary amine groups
(R)-Methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride (Enantiomer) C₇H₁₅ClN₂O₃ 210.66 (R,R) stereochemistry; identical functional groups but opposite chirality
(S)-2-Amino-N-methylpropanamide hydrochloride C₄H₁₁ClN₂O 138.60 Lacks ester group; contains methyl-substituted amide and primary amine
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride C₅H₁₃ClN₂O₂ 168.62 Methoxy group, methylamino substituent, and amide; no ester functionality
Isopropyl (S)-2-Amino-3-(methylamino)propanoate hydrochloride C₇H₁₇ClN₂O₂ 196.67 Isopropyl ester instead of methyl ester; additional methylamino group

Key Insights :

  • Stereochemistry : The target compound’s (S,S) configuration distinguishes it from its (R,R) enantiomer, which may exhibit divergent biological activity or synthetic utility .
  • Functional Groups: The presence of both ester and amide groups enhances its versatility in coupling reactions compared to analogs like (S)-2-Amino-N-methylpropanamide hydrochloride, which lacks an ester .
  • Substituent Effects: The methoxy group in (2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride increases polarity but reduces lipophilicity relative to the target compound .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility (Predicted) Melting Point (°C) Storage Conditions Reference
This compound Moderate in water Not reported Room temperature (stable)
(S)-2-Amino-N-methylpropanamide hydrochloride High in water Not reported Room temperature
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride High in polar solvents Not reported Room temperature
Isopropyl (S)-2-Amino-3-(methylamino)propanoate hydrochloride Low in water Not reported 2–8°C (recommended)

Key Insights :

  • The target compound’s moderate water solubility arises from its balance of polar (amide, amine) and nonpolar (methyl ester) groups, contrasting with highly polar analogs like (S)-2-Amino-N-methylpropanamide hydrochloride .
  • Storage requirements vary: Isopropyl ester derivatives may require refrigeration due to higher hydrolytic sensitivity compared to methyl esters .

Q & A

Q. What are the optimal synthetic routes for (S)-Methyl 2-((S)-2-aminopropanamido)propanoate hydrochloride?

The synthesis typically involves sequential protection and coupling steps. For example:

  • Step 1 : Use (S)-proline or (S)-alanine as the starting amino acid backbone.
  • Step 2 : Protect the amine group with tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to avoid side reactions.
  • Step 3 : Perform coupling reactions (e.g., using HATU or EDC/NHS) to link the protected amino acid with methyl propanoate derivatives.
  • Step 4 : Deprotect under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.
    Key considerations : Optimize reaction temperature (0–25°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance stereochemical fidelity .

Q. How can the stereochemical purity of the compound be validated?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.
  • Optical Rotation : Compare measured [α]D values with literature data for (S)-configured amino acid derivatives.
  • NMR Spectroscopy : Analyze coupling constants (e.g., J-values in NOESY or COSY) to confirm diastereomeric ratios .

Q. What analytical techniques are critical for characterizing this compound?

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C7H15ClN2O3, MW 210.66) and fragmentation patterns.
  • FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, NH bend ~1550 cm⁻¹).
  • X-ray Crystallography : Resolve crystal structure to validate absolute configuration .

Q. How should researchers handle solubility and stability challenges?

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution; avoid aqueous buffers at neutral pH due to hydrochloride salt precipitation.
  • Storage : Store at –20°C in anhydrous conditions to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. What strategies address low yields in the final coupling step?

  • Catalytic Optimization : Screen coupling agents (e.g., HATU vs. DCC) and catalysts (e.g., DMAP) to improve efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 50°C) while maintaining stereoselectivity.
  • Byproduct Analysis : Use LC-MS to identify and mitigate side products like diketopiperazines .

Q. How can conflicting NMR data (e.g., unexpected splitting) be resolved?

  • Variable Temperature NMR : Assess dynamic effects (e.g., rotamer interconversion) by acquiring spectra at –40°C to 60°C.
  • Deuterium Exchange : Add D2O to confirm exchangeable protons (e.g., NH groups).
  • DFT Calculations : Compare experimental chemical shifts with computational models (e.g., Gaussian 16) .

Q. What mechanistic insights explain the compound’s reactivity in biological systems?

  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., peptide-binding enzymes).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS).
  • Enzymatic Assays : Test inhibition kinetics (e.g., IC50) against proteases or aminotransferases .

Q. How do structural modifications impact bioactivity?

  • SAR Studies : Synthesize analogs with methyl group substitutions or ester replacements.
  • Pharmacokinetic Profiling : Compare logP (via shake-flask method) and metabolic stability (e.g., liver microsome assays).
  • In Silico Docking : Use AutoDock Vina to predict binding modes with target proteins .

Q. What methods resolve discrepancies in toxicity data across studies?

  • Dose-Response Reanalysis : Normalize data to cell viability controls (e.g., MTT assay) and exclude outliers via Grubbs’ test.
  • Metabolite Profiling : Identify toxic intermediates (e.g., via LC-QTOF) that may arise under specific conditions.
  • Cross-Species Validation : Compare results in human primary cells vs. rodent models .

Q. How can researchers optimize enantiomeric excess (ee) in scaled-up synthesis?

  • Chiral Auxiliaries : Incorporate Evans oxazolidinones to enforce stereocontrol during coupling.
  • Continuous Flow Chemistry : Enhance reproducibility and ee (>98%) via precise temperature and residence time control.
  • Kinetic Resolution : Use lipases or transition-metal catalysts to selectively degrade undesired enantiomers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.